molecular formula C23H19NO4 B071587 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid CAS No. 160977-92-4

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

Cat. No.: B071587
CAS No.: 160977-92-4
M. Wt: 373.4 g/mol
InChI Key: HQOGMQFPENTFMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amine is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-4-aminomethylbenzoic acid
  • Fmoc-4-aminobenzoic acid
  • Fmoc-4-methylaminobenzoic acid

Comparison

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid is unique due to the presence of both the Fmoc group and the methylamino group, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in peptide synthesis and chemical modifications due to its stability and ease of deprotection.

Properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGMQFPENTFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590511
Record name 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160977-92-4
Record name 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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